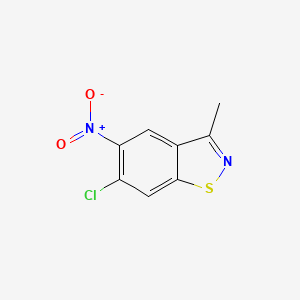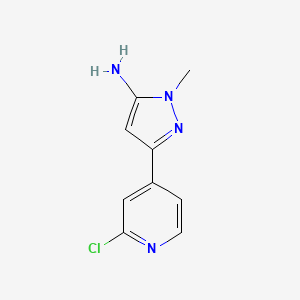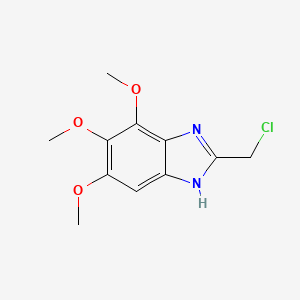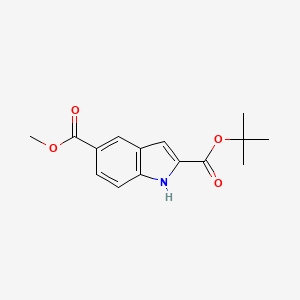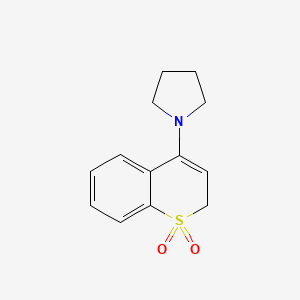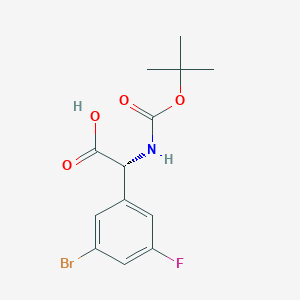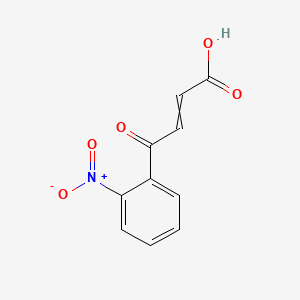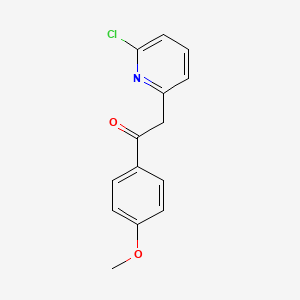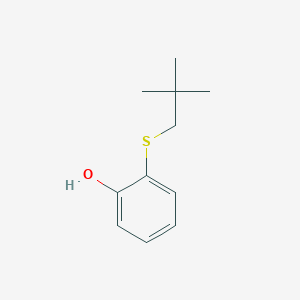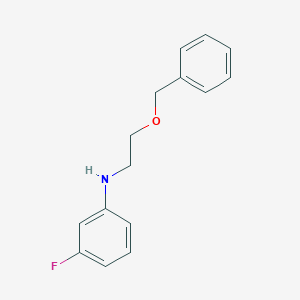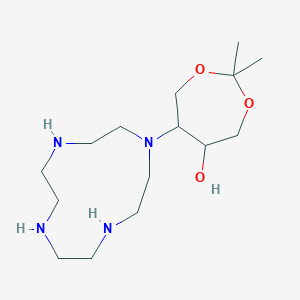
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol is a complex organic compound with a unique structure that includes a dioxepane ring and a tetraazacyclododecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol typically involves the reaction of N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-tetraaza-cyclododecane with haloacetic acid and lithium hydroxide or N-methyl imidazole . The reaction is carried out in polar solvents, followed by acidification, quantitative determination of the butrol ligand, addition of gadolinium salt, stirring, pH adjustment, dialysis, rinsing with pure water, concentration, and recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of ceramic membrane modules in the dialysis process is a notable aspect of the industrial production method .
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include haloacetic acid, lithium hydroxide, and N-methyl imidazole . The reactions are typically carried out in polar solvents under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with haloacetic acid and lithium hydroxide results in the formation of gadolinium complexes, which are used in diagnostic imaging .
Applications De Recherche Scientifique
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential as a diagnostic agent in imaging techniques.
Medicine: Utilized in the development of gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Industry: Employed in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol involves its ability to form stable complexes with metal ions, particularly gadolinium. These complexes enhance the contrast in MRI scans by altering the relaxation times of water protons in the body, thereby improving the quality of the images .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)carbamate
- Benzyl[(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)methyl]carbamic acid
Uniqueness
(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol is unique due to its ability to form highly stable gadolinium complexes, making it particularly valuable in the field of diagnostic imaging. Its structure allows for specific interactions with metal ions, which is not as pronounced in similar compounds .
Propriétés
Formule moléculaire |
C15H32N4O3 |
|---|---|
Poids moléculaire |
316.44 g/mol |
Nom IUPAC |
2,2-dimethyl-6-(1,4,7,10-tetrazacyclododec-1-yl)-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C15H32N4O3/c1-15(2)21-11-13(14(20)12-22-15)19-9-7-17-5-3-16-4-6-18-8-10-19/h13-14,16-18,20H,3-12H2,1-2H3 |
Clé InChI |
FRELRIWZBXADCT-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(C(CO1)O)N2CCNCCNCCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-[(4-chlorophenyl)carbonyl]aniline](/img/structure/B8410224.png)
